![molecular formula C9H20 B1204451 2,4-Dimethylheptane CAS No. 2213-23-2](/img/structure/B1204451.png)
2,4-Dimethylheptane
Overview
Description
2,4-Dimethylheptane is an alkane that is heptane in which a hydrogen has been replaced by a methyl group at positions 2 and 4 . It has a role as a fungal metabolite . It is an alkane and a volatile organic compound .
Synthesis Analysis
The synthesis of 2,4-Dimethylheptane involves several steps under specific conditions . The reaction conditions include a temperature of 20 degrees Celsius and a pressure of 760.051 Torr . An electric arc is used in the process . The synthesis process is complex and requires careful control of conditions to ensure the correct product is formed .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethylheptane can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule, including the spatial arrangement of the atoms and the bonds between them .
Chemical Reactions Analysis
The chemical reactions involving 2,4-Dimethylheptane are complex and depend on the specific conditions of the reaction . The reactions can involve various changes in the molecule, including the addition or removal of atoms or groups of atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dimethylheptane are determined by its molecular structure . These properties include its molecular weight, boiling point, vapor pressure, and other thermophysical properties .
Relevant Papers
The paper titled “2,4-DIMETHYLHEPTANE” published in the Journal of the American Chemical Society provides valuable information about 2,4-Dimethylheptane . Other references that might be useful include works by Ch. Wohlfarth, B. Wohlfarth, R. C. Wilhoit, K. N. Marsh, X. Hong, N. Gadalla, and M. Frenkel .
Scientific Research Applications
Industrial Solvent and Fuel Additive
2,4-Dimethylheptane is used as an industrial solvent due to its ability to dissolve organic compounds. It is also utilized as a fuel additive to improve the octane rating of gasoline, enhancing engine performance and efficiency .
Environmental Science: Soil VOC Emissions
In environmental science, 2,4-Dimethylheptane is studied for its role in soil volatile organic compound (VOC) emissions. Research indicates that it is one of the specific VOCs that may increase under conditions of soil warming and nitrogen deposition, affecting ecosystem dynamics .
Materials Science: Liquid Properties
In materials science, the liquid properties of 2,4-Dimethylheptane, such as boiling point and solubility, are of interest. Its characteristics are important for the development of new materials and for understanding interactions with other substances .
Biochemistry: Fungal Metabolite
Biochemically, 2,4-Dimethylheptane is identified as a fungal metabolite. Its presence and concentration can provide insights into fungal metabolism and ecological interactions within various environments .
Analytical Chemistry: Standard for Calibration
Analytically, 2,4-Dimethylheptane is used as a calibration standard in gas chromatography and mass spectrometry. Its known properties help in the accurate measurement of other compounds in complex mixtures .
Pharmacology: Potential Biological Effects
In pharmacology, while not directly used as a drug, 2,4-Dimethylheptane’s structure and properties are studied to understand its potential biological effects and interactions with biological systems. It has been identified in studies related to lung cancer metabolism .
Organic Chemistry: Structural Analysis
In organic chemistry, 2,4-Dimethylheptane serves as a model compound for studying branched hydrocarbon structures. Its synthesis and reactions contribute to the understanding of organic reaction mechanisms and molecular structure analysis .
Pharmaceutical Research: Solvent for Synthesis
Pharmaceutical research utilizes 2,4-Dimethylheptane as a solvent in the synthesis of various drugs. Its non-polar nature can influence reaction pathways and yields in the production of pharmaceutical compounds .
properties
IUPAC Name |
2,4-dimethylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-6-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKVIBNBLXQNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862873 | |
Record name | 2,4-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 2,4-Dimethylheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14544 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
2213-23-2 | |
Record name | (±)-2,4-Dimethylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2213-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane, 2,4-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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